molecular formula C3H7BrZn B3068724 2-Propylzinc bromide, 0.50 M in THF CAS No. 77047-87-1

2-Propylzinc bromide, 0.50 M in THF

Cat. No.: B3068724
CAS No.: 77047-87-1
M. Wt: 188.4 g/mol
InChI Key: NTUATXZETUXBSR-UHFFFAOYSA-M
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Description

2-Propylzinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 2-propylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The compound is known for its reactivity and utility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylzinc bromide can be synthesized through the reaction of 2-propyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

2-Propyl bromide+Zinc2-Propylzinc bromide\text{2-Propyl bromide} + \text{Zinc} \rightarrow \text{2-Propylzinc bromide} 2-Propyl bromide+Zinc→2-Propylzinc bromide

Industrial Production Methods: In industrial settings, the production of 2-propylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Propylzinc bromide is primarily involved in cross-coupling reactions, where it acts as a nucleophile. It can participate in various types of reactions, including:

    Substitution Reactions: Reacts with electrophiles to form new carbon-carbon bonds.

    Reduction Reactions: Can reduce certain organic compounds under specific conditions.

    Addition Reactions: Adds to multiple bonds in organic molecules.

Common Reagents and Conditions:

    Nickel or Palladium Catalysts: Often used in cross-coupling reactions.

    Inert Atmosphere: To prevent oxidation and moisture contamination.

    Tetrahydrofuran: As a solvent to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from reactions involving 2-propylzinc bromide depend on the specific reactants and conditions used. Common products include various substituted organic compounds, such as alkanes, alkenes, and aromatic compounds.

Scientific Research Applications

Chemistry: 2-Propylzinc bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Biology and Medicine: In biological and medicinal research, 2-propylzinc bromide is used to synthesize bioactive compounds and intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in the creation of new therapeutic agents.

Industry: In the industrial sector, 2-propylzinc bromide is used in the production of fine chemicals, polymers, and materials. Its reactivity and versatility make it an essential reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-propylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used. In cross-coupling reactions, for example, 2-propylzinc bromide reacts with electrophiles in the presence of a catalyst to form new carbon-carbon bonds.

Comparison with Similar Compounds

  • Isopropylzinc bromide
  • Diisopropylzinc
  • Methylzinc chloride
  • Isobutylzinc bromide
  • tert-Butylzinc bromide

Comparison: 2-Propylzinc bromide is unique in its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and efficiency in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also provides specific benefits, including better solubility and stability.

Properties

IUPAC Name

bromozinc(1+);propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUATXZETUXBSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77047-87-1
Record name 77047-87-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylzinc bromide, 0.50 M in THF
Reactant of Route 2
2-Propylzinc bromide, 0.50 M in THF
Reactant of Route 3
2-Propylzinc bromide, 0.50 M in THF
Reactant of Route 4
2-Propylzinc bromide, 0.50 M in THF
Reactant of Route 5
2-Propylzinc bromide, 0.50 M in THF
Reactant of Route 6
2-Propylzinc bromide, 0.50 M in THF

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